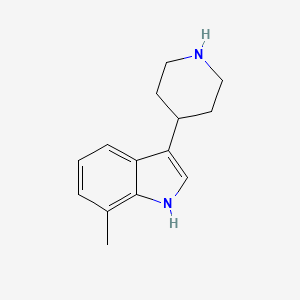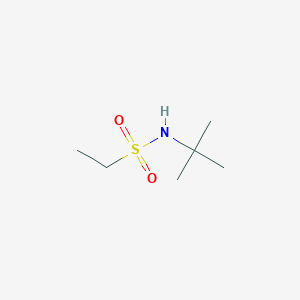
1H-Indole, 7-methyl-3-(4-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 7-methyl-3-(4-piperidinyl)- is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methyl group at the 7th position and a piperidinyl group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 7-methyl-3-(4-piperidinyl)- can be achieved through various synthetic routes. One common method involves the condensation of 7-methylindole with 4-piperidinyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of 1H-Indole, 7-methyl-3-(4-piperidinyl)- may involve more efficient and scalable methods. One such method could be the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 7-methyl-3-(4-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted piperidinyl-indole derivatives.
Scientific Research Applications
1H-Indole, 7-methyl-3-(4-piperidinyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole, 7-methyl-3-(4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-methyl-1H-Indole: Lacks the piperidinyl group, making it less versatile in terms of chemical reactivity.
3-(4-piperidinyl)-1H-Indole: Lacks the methyl group, which may affect its biological activity and chemical properties.
Uniqueness
1H-Indole, 7-methyl-3-(4-piperidinyl)- is unique due to the presence of both the methyl and piperidinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
185255-81-6 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
7-methyl-3-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-10-3-2-4-12-13(9-16-14(10)12)11-5-7-15-8-6-11/h2-4,9,11,15-16H,5-8H2,1H3 |
InChI Key |
LAOZOIXDYRKLIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3CCNCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(3-chloropyrazin-2-yloxy)phenyl)(1H-benzo[d]imidazol-2-yl)methanone](/img/structure/B8785770.png)






![2,5,7-Trimethylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8785821.png)


![2-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B8785843.png)
![(4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B8785847.png)
